
3-Propyldibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyldibenzothiophene is an organic sulfur compound with the chemical formula C15H14S It is a derivative of dibenzothiophene, where a propyl group is attached to the third carbon atom of the dibenzothiophene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-propyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Propyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to dibenzothiophene or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Dibenzothiophene sulfoxide, dibenzothiophene sulfone.
Reduction: Dibenzothiophene, propyl-substituted dibenzothiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Propyldibenzothiophene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing aromatic compounds in various chemical reactions.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors, conducting polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-propyldibenzothiophene involves its interaction with molecular targets through its sulfur atom and aromatic rings. It can participate in electron transfer processes, making it useful in organic electronics. Additionally, its ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Dibenzothiophene: The parent compound without the propyl group.
3-Methyldibenzothiophene: A similar compound with a methyl group instead of a propyl group.
3-Ethyldibenzothiophene: A similar compound with an ethyl group instead of a propyl group.
Uniqueness: 3-Propyldibenzothiophene is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other alkyl-substituted dibenzothiophenes and allows for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
147792-45-8 |
|---|---|
Fórmula molecular |
C15H14S |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
3-propyldibenzothiophene |
InChI |
InChI=1S/C15H14S/c1-2-5-11-8-9-13-12-6-3-4-7-14(12)16-15(13)10-11/h3-4,6-10H,2,5H2,1H3 |
Clave InChI |
QQTNEMOSIHBPRT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



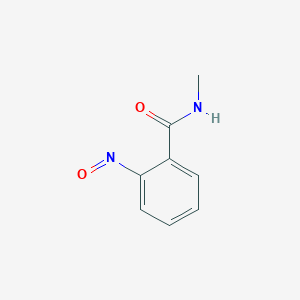
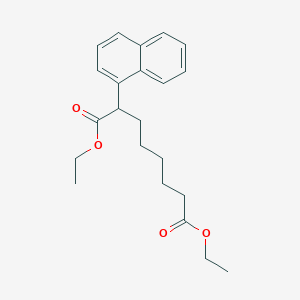
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
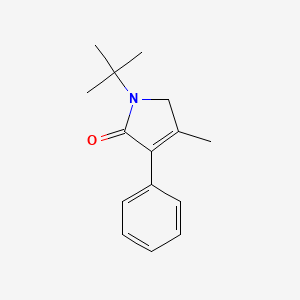
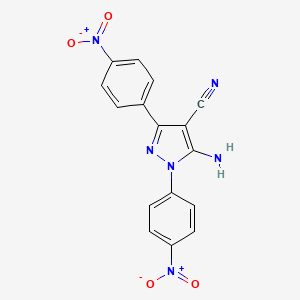
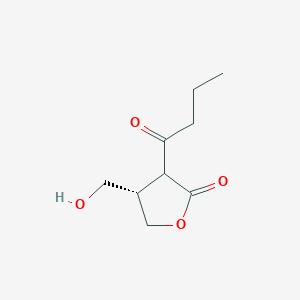
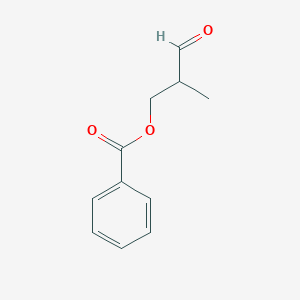
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)
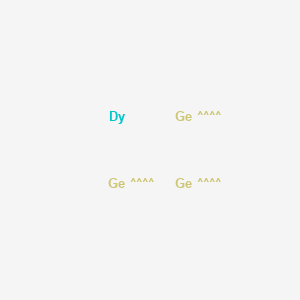
![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
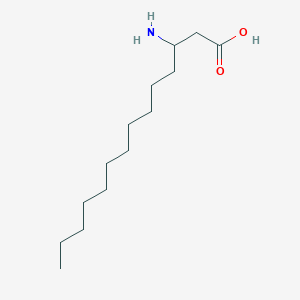

![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
